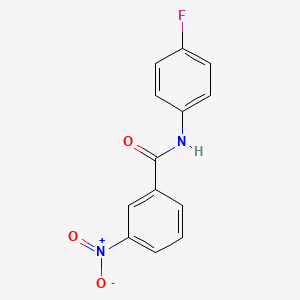

N-(4-fluorophenyl)-3-nitrobenzamide

Description

The exact mass of the compound N-(4-fluorophenyl)-3-nitrobenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(4-fluorophenyl)-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-fluorophenyl)-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O3/c14-10-4-6-11(7-5-10)15-13(17)9-2-1-3-12(8-9)16(18)19/h1-8H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRHMRVPFAHCJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354165 | |

| Record name | N-(4-fluorophenyl)-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33489-69-9 | |

| Record name | N-(4-fluorophenyl)-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-FLUORO-3-NITROBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling and Synthesis of N-(4-fluorophenyl)-3-nitrobenzamide

[1][2]

Chemical Identity & Structural Architecture[1][2][3][4][5]

The molecule is a diaryl amide featuring a benzanilide core. It is characterized by two electron-withdrawing groups: a nitro group at the meta position of the benzoyl ring and a fluorine atom at the para position of the aniline ring.[1][2] This electronic push-pull system influences both its metabolic stability and binding affinity in protein pockets.[1][2]

Core Identifiers

| Parameter | Data |

| IUPAC Name | N-(4-fluorophenyl)-3-nitrobenzamide |

| CAS Registry Number | 33489-69-9 |

| Molecular Formula | |

| Molecular Weight | 260.22 g/mol |

| Exact Mass | 260.0597 |

| SMILES | C1=CC(=CC(=C1)[O-])C(=O)NC2=CC=C(C=C2)F |

| InChI Key | YPRHMRVPFAHCJX-UHFFFAOYSA-N |

Structural Representation[1][5][8][9][10][11]

The structure consists of two planar aromatic systems bridged by an amide bond. The amide bond typically adopts a trans conformation to minimize steric clash between the orthohydrogens.

Physicochemical Properties & Druglikeness[1]

Understanding the physicochemical profile is critical for assessing the compound's viability as a drug candidate or probe. The presence of the fluorine atom modulates lipophilicity without adding significant steric bulk, a common tactic in medicinal chemistry known as "bioisosteric replacement."

| Property | Value (Predicted/Exp) | Significance |

| LogP (Octanol/Water) | ~3.0 | Moderately lipophilic; suggests good membrane permeability.[1][2] |

| Topological PSA | ~75 Ų | < 140 Ų threshold; indicates high probability of oral bioavailability. |

| H-Bond Donors | 1 (Amide NH) | Compliant with Lipinski’s Rule of 5.[2] |

| H-Bond Acceptors | 4 (O=C, | Compliant with Lipinski’s Rule of 5. |

| Rotatable Bonds | 3 | Low flexibility suggests good binding entropy. |

| Physical State | Solid (Crystalline) | High melting point anticipated (>160°C) due to intermolecular H-bonding and |

Synthetic Pathway & Mechanism[1][12]

The most robust synthesis for high-purity applications is the Nucleophilic Acyl Substitution using an acid chloride intermediate.[1][2] This method avoids the formation of urea byproducts often seen with carbodiimide coupling agents (like EDC/DCC) and drives the reaction to completion using a non-nucleophilic base.

Reaction Logic[1][12]

-

Activation: 3-Nitrobenzoic acid is converted to 3-nitrobenzoyl chloride using Thionyl Chloride (

).[1][2] The nitro group (electron-withdrawing) makes the carbonyl carbon highly electrophilic.[2] -

Coupling: 4-Fluoroaniline acts as the nucleophile.[1][2] Although the fluorine atom is electron-withdrawing (deactivating the ring), the amino group remains sufficiently nucleophilic to attack the acyl chloride.

-

Scavenging: A base (Triethylamine or Pyridine) is required to neutralize the HCl byproduct, driving the equilibrium forward.

Synthetic Workflow Diagram

Caption: Step-wise synthesis via acid chloride activation, ensuring high yield and purity.

Experimental Protocol

Safety Note: Work in a fume hood. Thionyl chloride is corrosive and releases toxic gases (

Reagents

-

3-Nitrobenzoic acid (1.0 eq)[2]

-

Thionyl chloride (1.5 eq)[2]

-

Triethylamine (

) (1.2 eq)[2] -

Dichloromethane (DCM) (Anhydrous)[2]

-

Dimethylformamide (DMF) (Catalytic drop)[2]

Step-by-Step Methodology

-

Acyl Chloride Formation:

-

In a dry round-bottom flask equipped with a reflux condenser, dissolve 3-nitrobenzoic acid (10 mmol) in dry DCM (20 mL).

-

Add Thionyl Chloride (15 mmol) and 1 drop of DMF.

-

Reflux at 40°C for 2-3 hours until gas evolution ceases.

-

In-process check: Evaporate a small aliquot; IR should show loss of broad -OH stretch and appearance of C=O chloride stretch (~1770

).[2] -

Concentrate the mixture in vacuo to remove excess

. Re-dissolve the residue in fresh anhydrous DCM (10 mL).

-

-

Amide Coupling:

-

In a separate flask, dissolve 4-fluoroaniline (10 mmol) and Triethylamine (12 mmol) in anhydrous DCM (15 mL). Cool to 0°C in an ice bath.

-

Add the solution of 3-nitrobenzoyl chloride dropwise over 15 minutes.[1][2] The reaction is exothermic.

-

Allow the mixture to warm to room temperature and stir for 4–6 hours. A precipitate may form.[3][4]

-

-

Workup & Purification:

Analytical Characterization

To validate the structure, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[2][5][9][10][11]

-

H NMR (DMSO-

- 10.8 ppm (s, 1H): Amide -NH .[2] Highly deshielded singlet.

- 8.75 ppm (t, 1H): H2 of Benzoyl . Deshielded by both nitro and carbonyl groups.

-

8.45 ppm (d, 1H) &

- 7.80 ppm (t, 1H): H5 of Benzoyl .

- 7.75 ppm (dd, 2H): H2/H6 of Aniline . Ortho to amide.

-

7.20 ppm (t, 2H): H3/H5 of Aniline . Ortho to Fluorine (splitting pattern characteristic of

- F NMR:

Infrared Spectroscopy (FT-IR)[1][2][5]

Biological Context & Applications[1][5][11][13]

This molecule serves as a versatile "Function-Oriented Synthesis" (FOS) scaffold.[2]

-

Reduction Precursor: The nitro group is frequently reduced (using

or -

Anti-Infective Research: Analogs of nitrobenzamides have shown potent activity against kinetoplastid parasites (Trypanosoma brucei, Leishmania). The nitro group often acts as a "warhead," undergoing bioreduction within the parasite to generate toxic radical species.

References

-

PubChem Database.N-(4-fluorophenyl)-3-nitrobenzamide Compound Summary.

-

Sigma-Aldrich. Product Specification: N-(4-Fluorophenyl)-3-nitrobenzamide (CAS 33489-69-9).[1][2]

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Standard reference for amide coupling mechanisms).

Predicted biological activity and pharmacophore analysis of fluorinated nitrobenzamides

Executive Summary

The incorporation of fluorine into the nitrobenzamide scaffold represents a high-value strategy in modern medicinal chemistry. This guide analyzes the synergistic effects of fluorine substitution (metabolic blocking, lipophilicity modulation) and the nitro group (electronic tuning, reductive prodrug activation) on biological activity.

While nitrobenzamides are historically privileged structures for antitubercular (e.g., DprE1 inhibition) and antimicrobial applications, their utility is often limited by genotoxicity concerns. This guide provides a validated computational framework to predict the bioactivity of these analogs while rigorously screening for ADMET liabilities.

The Chemical Rationale: SAR & Pharmacophore Logic

The "Fluorine Scan" Effect

Fluorine is not merely a steric replacement for hydrogen; it is an electronic modulator. In the context of nitrobenzamides, strategic fluorination alters the physicochemical profile:

-

Metabolic Stability: Fluorine substitution at the para position relative to the amide linkage blocks Cytochrome P450-mediated oxidation, significantly extending half-life (

). -

Conformational Locking: An ortho-fluorine atom can induce a specific conformation via intramolecular hydrogen bonding (C-F···H-N), locking the benzamide into a planar active conformation essential for binding within narrow pockets (e.g., the ATP-binding site of kinases or the hydrophobic channel of DprE1).

-

Lipophilicity (

): Fluorination typically increases lipophilicity, enhancing passive membrane permeability—critical for targeting intracellular pathogens like Mycobacterium tuberculosis.

The Nitro Group: Warhead vs. Liability

The nitro group (

-

Pharmacophore: It acts as a strong Hydrogen Bond Acceptor (HBA) and creates a significant dipole, strengthening electrostatic interactions with receptor residues.

-

Prodrug Moiety: In antitubercular agents (e.g., BTZ043 analogs), the nitro group is reduced to a nitroso or hydroxylamine species by the bacterial enzyme DprE1, forming a covalent suicide adduct.

-

Toxicophore: It is a structural alert for mutagenicity (Ames positive). Therefore, in silico toxicity screening is mandatory.

Computational Methodology: Validated Protocols

This section details the step-by-step protocol for predicting the activity of fluorinated nitrobenzamides.

Ligand Preparation & Pharmacophore Generation

Objective: Generate a 3D conformation ensemble that mimics physiological conditions.

-

Structure Construction: Build 2D structures of fluorinated analogs (e.g., 2-fluoro-4-nitrobenzamide derivatives).

-

Ionization: Generate protonation states at pH

(using Epik or equivalent). Note: The amide nitrogen is typically neutral, but the nitro group influences the pKa of neighboring protons. -

Energy Minimization: Apply the OPLS4 force field to relieve steric clashes.

-

Pharmacophore Mapping:

-

Feature 1: Aromatic Ring (R) – The benzene core.

-

Feature 2: H-Bond Acceptor (A) – The nitro group oxygens and amide carbonyl.

-

Feature 3: H-Bond Donor (D) – The amide nitrogen.

-

Feature 4: Hydrophobic (H) – The fluorine substituent.

-

Molecular Docking Protocol (Target: DprE1)

Rationale: DprE1 is the most authoritative target for nitrobenzamides. Target PDB: 4F4Q (Crystal structure of DprE1 in complex with a nitrobenzamide inhibitor).

Step-by-Step Workflow:

-

Protein Prep: Remove water molecules (unless bridging), fix missing side chains, and add hydrogens.

-

Grid Generation: Define a

Å box centered on the co-crystallized ligand. -

Validation (Crucial Step): Re-dock the native co-crystallized ligand.

-

Acceptance Criterion: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

-

-

Docking: Run the fluorinated library using Standard Precision (SP) followed by Extra Precision (XP) scoring functions.

ADMET & Toxicity Screening

Tool: SARpy / XenoSite / QikProp.

-

Mutagenicity Check: Specifically screen for "Nitroaromatic" structural alerts.[1]

-

Bioactivation Prediction: Use metabolic prediction models to assess if the nitro group is likely to undergo reduction by human reductases (undesirable) vs. bacterial reductases (desirable).

Visualization of Workflows & SAR

Computational Workflow Diagram

The following diagram outlines the rigorous path from ligand design to toxicity filtration.

Caption: Figure 1. Validated in silico workflow ensuring docking reliability via RMSD benchmarking before toxicity screening.

Structure-Activity Relationship (SAR) Map

This diagram visualizes the functional impact of specific substitutions on the benzamide core.

Caption: Figure 2.[2] SAR logic for fluorinated nitrobenzamides, highlighting the duality of the nitro group (efficacy vs. toxicity).

Predicted Biological Activity Profiles[2][3]

Antitubercular Activity (Primary Indication)

Fluorinated nitrobenzamides are structural analogs of BTZ043 and PBTZ169 .

-

Mechanism: Covalent inhibition of DprE1 (essential for cell wall arabinan synthesis).

-

Prediction: High affinity binding (

) is predicted for analogs where the nitro group is positioned to interact with Cys387 in the DprE1 active site. -

Fluorine Role: Introduction of fluorine at the benzamide ring (specifically 2-fluoro) has been shown to improve MIC values against M. tuberculosis H37Rv by enhancing cell wall penetration.

Anticancer Activity (Secondary Indication)

-

Target: EGFR or MK-2 (Mitogen-Activated Protein Kinase).

-

Data: Fluorinated benzamides have demonstrated

values in the low micromolar range ( -

Pharmacophore Note: For anticancer activity, the nitro group often serves purely as an electron-withdrawing group to acidify the amide proton, rather than a reductive warhead.

Quantitative Data Summary

| Compound Class | Target | Predicted Activity ( | Key Pharmacophore Feature | Toxicity Risk |

| 2-Fluoro-4-nitrobenzamide | DprE1 (TB) | MIC: | Nitro reduction (Covalent) | High (Genotox) |

| 3-Trifluoromethyl-benzamide | EGFR (Cancer) | Hydrophobic pocket fill | Low | |

| Sulfonyl-fluoride nitrobenzamide | Bacterial Proteasome | MIC: | Serine entrapment | Moderate |

References

-

Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. (2025). [Link]

-

Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering. (2018). [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles. RSC Advances. (2024).[3] [Link]

-

A Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Chemical Research in Toxicology. (2017). [Link]

-

Validation of Molecular Docking Programs for Virtual Screening. Journal of Chemical Information and Modeling. (2012). [Link]

Sources

- 1. A Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - S. Joshua Swamidass, MD PhD [swami.wustl.edu]

- 2. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

Navigating the Unseen: A Technical Guide to the Safe Handling of N-(4-fluorophenyl)-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. Among these is N-(4-fluorophenyl)-3-nitrobenzamide, a compound of interest with potential applications stemming from its unique structural motifs. As with any new chemical entity, a thorough understanding of its safety profile and handling requirements is paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the presumed safety data and handling precautions for N-(4-fluorophenyl)-3-nitrobenzamide, synthesized from the known characteristics of structurally analogous compounds.

Compound Identification and Inferred Hazard Profile

Table 1: Chemical and Physical Properties of N-(4-fluorophenyl)-3-nitrobenzamide and Related Compounds

| Property | N-(4-fluorophenyl)-3-nitrobenzamide | 4-Nitrobenzamide |

| CAS Number | 33489-69-9[1] | 619-80-7[2][3][4] |

| Molecular Formula | C13H9FN2O3[1] | C7H6N2O3[4] |

| Molecular Weight | 260.22 g/mol [1] | 166.13 g/mol [4] |

| Physical State | Solid (presumed) | Solid (Crystal - Powder)[3] |

| Melting Point | Not available | 203°C[3] |

| Solubility | Not available | Soluble in water[3] |

Based on the safety profiles of similar compounds, such as various nitrobenzamides and fluorinated nitroaromatics, a potential GHS classification for N-(4-fluorophenyl)-3-nitrobenzamide can be extrapolated.

Table 2: Inferred GHS Hazard Classification

| Hazard Class | Inferred Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3][4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][6] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[5][6] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[5] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[5][6] |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[5] |

The Causality of Precaution: Understanding the Risks

The inferred hazards of N-(4-fluorophenyl)-3-nitrobenzamide are not arbitrary; they are rooted in the chemical reactivity of its functional groups. The nitro group, a strong electron-withdrawing group, can participate in metabolic activation pathways that may lead to cytotoxic or genotoxic effects. Aromatic nitro compounds are known to be metabolized to reactive intermediates that can bind to cellular macromolecules. The fluorophenyl group can also influence the metabolic fate of the molecule.

Therefore, the handling precautions outlined in this guide are designed to minimize all potential routes of exposure: inhalation, ingestion, and dermal contact.

A Self-Validating System of Safe Handling

A robust safety protocol is a self-validating system, where each step is designed to mitigate a specific, understood risk. The following protocols for handling N-(4-fluorophenyl)-3-nitrobenzamide are based on this principle.

Engineering Controls: The First Line of Defense

All work with N-(4-fluorophenyl)-3-nitrobenzamide should be conducted in a certified chemical fume hood to prevent the inhalation of any dust or aerosols. The fume hood provides a physical barrier and active ventilation, ensuring that any airborne particles are captured and exhausted away from the user.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of appropriate PPE is critical. The following diagram illustrates the recommended donning and doffing procedure to prevent cross-contamination.

Experimental Protocol: Donning and Doffing of PPE

-

Donning:

-

Put on a clean lab coat, ensuring it is fully fastened.

-

Don the first pair of nitrile gloves.

-

If required based on risk assessment (e.g., potential for aerosolization), don a NIOSH-approved respirator.

-

Wear chemical safety goggles or a face shield.

-

Don a second pair of nitrile gloves over the first pair.

-

-

Doffing:

-

Remove the outer pair of gloves, peeling them off without touching the outer surface with bare skin.

-

Remove the lab coat by rolling it outwards, avoiding contact with the contaminated exterior.

-

Remove eye protection.

-

Remove respiratory protection.

-

Remove the inner pair of gloves.

-

Wash hands thoroughly with soap and water.[4]

-

Handling and Storage: Maintaining Compound Integrity and Safety

-

Handling:

-

Storage:

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure or spill, a swift and appropriate response is crucial.

First-Aid Measures

The following diagram outlines the initial steps to be taken in case of exposure.

Detailed First-Aid Protocols:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8]

Accidental Release Measures

-

Small Spills:

-

Ensure adequate ventilation and wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.[8]

-

Place the material in a sealed, labeled container for disposal.

-

-

Large Spills:

-

Evacuate the area.

-

Contact emergency services.[8]

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][4][9]

-

Specific Hazards: Organic nitro compounds can be flammable and may decompose at high temperatures to produce toxic gases, including nitrogen oxides.[4][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][4][9]

Toxicological and Ecological Information: An Inferred Profile

Detailed toxicological and ecological data for N-(4-fluorophenyl)-3-nitrobenzamide are not available. However, based on analogous compounds, the following can be inferred:

-

Toxicology: The compound is likely harmful if swallowed.[2][3][4] Chronic exposure to aromatic nitro compounds may pose long-term health risks.

-

Ecotoxicity: Aromatic nitro compounds can be harmful to aquatic life with long-lasting effects.[8] Releases to the environment should be avoided.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations.[8] Do not allow the material to enter drains or waterways.

Conclusion

The safe handling of N-(4-fluorophenyl)-3-nitrobenzamide requires a proactive and informed approach. While a dedicated SDS is not currently available, a comprehensive safety strategy can be effectively implemented by understanding the hazards associated with its structural components. By adhering to the engineering controls, PPE protocols, and emergency procedures outlined in this guide, researchers can mitigate the potential risks and foster a safe and productive laboratory environment.

References

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 4-nitrobenzaldehyde.

- Echemi.com. (2019, July 15). N-(3-Nitrobenzylidene)-4-fluoroaniline SDS.

- Benchchem. (n.d.). An In-depth Technical Guide to the Safety, Handling, and Storage of 3-Nitro-4-phenylmethoxybenzamide.

- Fisher Scientific. (2025, December 22). Safety Data Sheet for 4-Nitrobenzamide.

- TCI Chemicals. (2018, October 3). Safety Data Sheet for 4-Nitrobenzamide.

- Fisher Scientific. (2025, December 19). Safety Data Sheet for 4-Fluoro-3-nitrobenzoic acid.

- Synquest Labs. (2020, April 28). Safety Data Sheet for 4-Fluoro-N-methoxy-N-methylbenzamide.

- Neogen. (2025, August 1). Safety Data Sheet for CFC Supplement.

- Key Organics. (2017, December 1). Safety Data Sheet for N,N-Diethyl-4-fluoro-3-nitrobenzamide.

- CDH Fine Chemical. (n.d.). Material Safety Data Sheet for 4-NITRO BENZAMIDE.

- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet for 4-Fluoro-N-methoxy-N-methylbenzamide.

-

PubChem. (n.d.). N-[1-(4-fluorophenyl)ethyl]-3-nitrobenzamide. Retrieved from [Link]

- BLD Pharm. (n.d.). 4-Fluoro-N-methyl-3-nitrobenzamide.

- Fisher Scientific. (2025, December 22). Safety Data Sheet for 2-Nitrobenzamide.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 4-nitrobenzoic acid.

- Fisher Scientific. (2025, December 18). Safety Data Sheet for 1-Fluoro-4-nitrobenzene.

- Pfizer. (2012, April 11). Material Safety Data Sheet for Etofamide Oral Suspension.

- NOAA. (2022, November 2). P-NITROBENZAMIDE.

- Fisher Scientific. (2025, December 26). Safety Data Sheet for 3-Nitro-N-phenylbenzamide.

- MilliporeSigma. (n.d.). N-(4-Fluorophenyl)-3-nitrobenzamide.

- Chemsrc. (2025, October 19). N-(4-fluorophenyl)-2-hydroxy-3-nitrobenzamide.

- Sigma-Aldrich. (n.d.). N-(4-Fluorophenyl)-3-nitrobenzamide.

Sources

- 1. N-(4-Fluorophenyl)-3-nitrobenzamide | 33489-69-9 [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. keyorganics.net [keyorganics.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for the Purification of N-(4-fluorophenyl)-3-nitrobenzamide via Recrystallization

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of pharmaceutical research and development, the purity of a chemical entity is paramount. N-(4-fluorophenyl)-3-nitrobenzamide, a compound of interest for its potential pharmacological activities, must be rigorously purified to ensure that subsequent biological and toxicological evaluations are both accurate and reproducible. Impurities, even in trace amounts, can lead to misleading results, compromising the integrity of research and development efforts. Recrystallization stands as a powerful, efficient, and scalable technique for the purification of solid organic compounds, making it an indispensable tool in the chemist's arsenal.

This document provides a comprehensive guide to developing robust recrystallization protocols for N-(4-fluorophenyl)-3-nitrobenzamide. We will delve into the principles of solvent selection, provide detailed step-by-step procedures for both single-solvent and mixed-solvent systems, and offer insights into troubleshooting common challenges. The methodologies outlined herein are designed to be adaptable, empowering researchers to optimize the purification of this and structurally related molecules.

Physicochemical Properties and Rationale for Solvent Selection

N-(4-fluorophenyl)-3-nitrobenzamide is a polar molecule, a characteristic imparted by the electron-withdrawing nitro group and the hydrogen-bonding capabilities of the amide functional group. The fundamental principle of "like dissolves like" dictates that polar solvents are more likely to be effective for the recrystallization of this compound. An ideal recrystallization solvent should exhibit a steep solubility curve for the target compound, meaning it should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[1] This differential solubility is the cornerstone of effective purification by recrystallization, as it allows for the separation of the desired compound from more soluble or insoluble impurities.

While specific solubility data for N-(4-fluorophenyl)-3-nitrobenzamide is not extensively published, we can infer suitable solvent systems from the behavior of structurally similar compounds such as benzamides and other nitroaromatic compounds. For instance, benzamide itself is slightly soluble in water but more soluble in organic solvents like alcohols.[2][3] Furthermore, a related compound, 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide, has been successfully crystallized from methanol, suggesting that lower alcohols are a promising starting point.

For the purpose of this guide, we will explore the utility of both single-solvent systems, focusing on polar protic and aprotic solvents, and mixed-solvent systems, which offer a finer degree of control over the crystallization process.

Experimental Protocols

PART 1: Preliminary Solvent Screening

Before committing to a large-scale recrystallization, it is prudent to perform small-scale solubility tests to identify the most promising solvent or solvent system. This minimizes the loss of valuable material and accelerates the optimization process.

Protocol for Solvent Screening:

-

Place approximately 10-20 mg of crude N-(4-fluorophenyl)-3-nitrobenzamide into several small test tubes.

-

To each test tube, add a different solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, water) dropwise at room temperature, vortexing after each addition.

-

Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound readily at this stage.

-

If the compound is insoluble at room temperature, gently heat the test tube in a water bath. A suitable solvent will dissolve the compound completely upon heating.

-

Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

-

Observe the formation of crystals. The ideal solvent will yield a significant amount of crystalline precipitate upon cooling.

PART 2: Single-Solvent Recrystallization Protocol

Based on the principles discussed and data from related compounds, ethanol is a strong candidate for a single-solvent recrystallization of N-(4-fluorophenyl)-3-nitrobenzamide.

Step-by-Step Protocol:

-

Dissolution: Place the crude N-(4-fluorophenyl)-3-nitrobenzamide in an Erlenmeyer flask of appropriate size. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solvent begins to boil.[4]

-

Achieving Saturation: Continue to add the hot solvent in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done rapidly to prevent premature crystallization.

-

Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor which contains dissolved impurities.

-

Drying: Dry the crystals thoroughly to remove any residual solvent. This can be achieved by air drying or by using a vacuum oven at a temperature well below the compound's melting point.

Diagram of the Single-Solvent Recrystallization Workflow:

Caption: Workflow for single-solvent recrystallization.

PART 3: Mixed-Solvent Recrystallization Protocol

A mixed-solvent system is particularly useful when the compound is highly soluble in one solvent and poorly soluble in another.[1] A common and effective pair for polar compounds is an alcohol and water. Here, we describe a protocol using an ethanol-water system.

Step-by-Step Protocol:

-

Dissolution: Dissolve the crude N-(4-fluorophenyl)-3-nitrobenzamide in the minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.

-

Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise with swirling until a faint cloudiness (turbidity) persists. This indicates that the solution is saturated.

-

Re-dissolution: Add a few drops of the "good" solvent (hot ethanol) until the cloudiness just disappears.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.

-

Isolation and Drying: Collect, wash with a small amount of the cold solvent mixture, and dry the crystals as described in the single-solvent protocol.

Diagram of the Mixed-Solvent Recrystallization Logic:

Caption: Logical steps in a mixed-solvent recrystallization.

Data Summary and Troubleshooting

The effectiveness of a recrystallization protocol is assessed by the yield and purity of the recovered material. Purity can be determined by techniques such as melting point analysis (a sharp melting point range close to the literature value indicates high purity) and chromatography (e.g., TLC, HPLC).

| Solvent System | Expected Observations | Potential Purity | Potential Recovery | Notes |

| Ethanol | Good solubility when hot, poor solubility when cold. | High | Good to High | A good starting point for many benzamides. |

| Methanol | Similar to ethanol, but lower boiling point. | High | Good to High | May be more effective if impurities are less soluble in methanol. |

| Isopropanol | Higher boiling point than ethanol. | High | Good | Can be useful if the compound "oils out" in lower boiling alcohols. |

| Ethanol/Water | Fine control over solubility. | Very High | High | Excellent for removing highly polar or non-polar impurities. |

| Ethyl Acetate/Hexane | Good for moderately polar compounds. | High | Good to High | Hexane acts as the anti-solvent. |

Troubleshooting Common Recrystallization Issues:

-

Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the compound, or due to the presence of significant impurities. To remedy this, try using a lower boiling point solvent, or add more of the "good" solvent in a mixed-solvent system.

-

No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Try evaporating some of the solvent to increase the concentration. Alternatively, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.

-

Low Recovery: This is often due to using too much solvent or premature crystallization during hot filtration. Ensure the minimum amount of solvent is used and that the filtration apparatus is pre-heated. The mother liquor can also be concentrated to obtain a second crop of crystals.

Conclusion

The purification of N-(4-fluorophenyl)-3-nitrobenzamide is a critical step in its evaluation for drug development. The recrystallization protocols detailed in this application note provide a robust framework for achieving high purity. By systematically screening solvents and carefully controlling the crystallization process, researchers can confidently obtain material of the quality required for subsequent scientific investigation. The principles and techniques described are broadly applicable and can be adapted for the purification of a wide range of crystalline organic compounds.

References

-

University of California, Los Angeles. Recrystallization. Available at: [Link]

-

Wikipedia. Benzamide. Available at: [Link]

-

ACS Publications. Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Available at: [Link]

-

National Center for Biotechnology Information. 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide. Available at: [Link]

-

MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. Available at: [Link]

-

University of Colorado Boulder. Recrystallization. Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Fluorinated Benzamide Derivatives

This guide outlines high-efficiency, microwave-assisted protocols for synthesizing fluorinated benzamide derivatives. It integrates modern coupling reagents (T3P) with green chemistry principles (solvent-free aminolysis) and advanced transition-metal catalysis.

Executive Summary

Fluorinated benzamides are privileged scaffolds in medicinal chemistry, offering enhanced metabolic stability, lipophilicity, and binding affinity compared to their non-fluorinated analogues. Traditional thermal synthesis often suffers from long reaction times, incomplete conversion due to the electron-withdrawing nature of fluorine, and difficult purification.

This guide details three microwave-assisted protocols optimized for fluorinated substrates:

-

T3P-Mediated Direct Amidation: The "Gold Standard" for high yield and purity.

-

Base-Catalyzed Aminolysis of Esters: A "Green" approach for scale-up.

-

Pd-Catalyzed Aminocarbonylation: A "De Novo" method starting from aryl halides.[1]

Mechanistic Insight: The "Fluorine Effect" in Microwave Synthesis

The introduction of fluorine atoms onto the benzamide core significantly alters the reaction landscape. Understanding these effects is crucial for protocol selection:

-

Electronic Activation: Fluorine atoms (electron-withdrawing groups, EWG) on the benzene ring increase the electrophilicity of the carbonyl carbon in benzoic acids and esters. While this theoretically accelerates nucleophilic attack, it also increases the acidity of the carboxylic proton, necessitating careful base selection to prevent salt formation that stalls the reaction.

-

Dielectric Heating Efficiency: Fluorinated solvents and reagents often exhibit distinct dielectric properties. Microwave irradiation (MW) overcomes the "solubility wall" often encountered with polyfluorinated intermediates, ensuring homogenous energy distribution via dipolar polarization.

-

Thermal Stability: The C-F bond is generally stable under standard MW conditions (up to 180°C), but care must be taken with ortho-fluorine substituents which can undergo nucleophilic aromatic substitution (

) if the amine nucleophile is highly basic and the temperature is excessive.

Protocol Selection Guide

Use the following decision tree to select the optimal synthetic route based on your starting materials and substrate sensitivity.

Experimental Protocols

Protocol 1: T3P-Mediated Amidation (High Efficiency)

Best for: Valuable substrates, complex amines, and preventing epimerization. Reagent: Propylphosphonic anhydride (T3P) is a cyclic anhydride that activates the carboxylic acid to a mixed anhydride. Its by-products are water-soluble, simplifying workup.[2]

Materials:

-

Fluorinated Benzoic Acid (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)

-

T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)

Step-by-Step Workflow:

-

Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve the fluorinated benzoic acid (1.0 mmol) and amine (1.1 mmol) in EtOAc (3-5 mL).

-

Base Addition: Add DIPEA (3.0 mmol) and stir at room temperature for 2 minutes to ensure deprotonation of the acid.

-

Activation: Add T3P solution (1.5 mmol) dropwise. Note: T3P is moisture sensitive; handle under inert atmosphere if possible.

-

Microwave Irradiation: Cap the vial. Irradiate at 80°C – 100°C for 10 – 20 minutes .

-

Settings: High absorption level (if using DMF), Dynamic power mode.

-

-

Workup:

-

Dilute the reaction mixture with EtOAc (15 mL).

-

Wash sequentially with water (2 x 10 mL), sat. NaHCO₃ (10 mL), and brine (10 mL).

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Most products are >95% pure. If necessary, purify via flash chromatography (Hexane/EtOAc).

Why this works: T3P acts as a dehydrating agent that drives the equilibrium towards the amide. The microwave energy accelerates the rate-limiting step (nucleophilic attack on the mixed anhydride) without causing thermal decomposition.

Protocol 2: Base-Catalyzed Aminolysis of Fluorinated Esters

Best for: Scale-up, "Green" chemistry, and when the ester is the available starting material.

Materials:

-

Methyl/Ethyl Fluorobenzoate (1.0 equiv)

-

Amine (1.2 – 1.5 equiv)

-

Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (10 mol%) OR KOtBu (20 mol%)

-

Solvent: None (Neat) or tert-Amyl alcohol (if solid)

Step-by-Step Workflow:

-

Loading: Charge a microwave vial with the fluorinated ester (2.0 mmol), amine (2.4 mmol), and catalyst (TBD, 0.2 mmol).

-

Irradiation: Seal the vessel. Irradiate at 100°C – 120°C for 15 – 30 minutes .

-

Note: If the mixture is solid, add minimal tert-amyl alcohol (0.5 - 1.0 mL) to create a slurry.

-

-

Workup:

-

Cool to room temperature.

-

If solid precipitates, filter and wash with cold ether/hexane.

-

If liquid, dilute with DCM, wash with 1M HCl (to remove excess amine/catalyst), then water.

-

-

Yield: Typically 80-95%.

Protocol 3: Pd-Catalyzed Aminocarbonylation (De Novo Synthesis)

Best for: Introducing the amide functionality directly onto a fluorinated aryl halide ring (Cl, Br, I). Safety Note: This reaction uses CO surrogates to avoid high-pressure gas cylinders.

Materials:

-

Fluorinated Aryl Halide (1.0 equiv)

-

Amine (1.5 equiv)

-

CO Source: Molybdenum Hexacarbonyl [Mo(CO)₆] (1.0 equiv) OR N-Formylsaccharin

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Xantphos (10 mol%)

-

Base: Na₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane or Toluene

Step-by-Step Workflow:

-

Pre-mixing: In a microwave vial, combine Aryl Halide (0.5 mmol), Amine (0.75 mmol), Pd(OAc)₂, Xantphos, and Base.

-

CO Source Addition: Add Mo(CO)₆ (0.5 mmol). Handle in a fume hood.

-

Irradiation: Seal immediately. Irradiate at 130°C – 150°C for 15 – 20 minutes .

-

Pressure Warning: This reaction generates gas. Ensure the vial is rated for >20 bar pressure.

-

-

Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via column chromatography.

Comparative Data & Optimization

The following table summarizes the performance of these protocols for a model substrate: 4-Fluorobenzoic acid (or derivatives) + Benzylamine.

| Parameter | Thermal Reflux (Standard) | Protocol 1 (T3P MW) | Protocol 2 (Aminolysis MW) | Protocol 3 (Aminocarbonylation MW) |

| Reaction Time | 12 - 24 Hours | 15 Minutes | 20 Minutes | 20 Minutes |

| Temperature | 80°C - 110°C | 90°C | 110°C | 140°C |

| Yield | 65 - 75% | 92 - 98% | 85 - 90% | 70 - 85% |

| Purification | Column often required | Extraction usually sufficient | Filtration / Wash | Column required |

| Green Score | Low (High solvent use) | Medium (EtOAc solvent) | High (Solvent-free) | Low (Heavy metals) |

Troubleshooting "The Fluorine Effect"

-

Issue: Low Conversion with Ortho-Fluorine.

-

Cause: Steric hindrance and electronic repulsion.

-

Solution: Increase T3P equivalents to 2.5 and temperature to 110°C. Switch solvent to NMP (N-methyl-2-pyrrolidone) for higher thermal stability.

-

-

Issue: S_NAr Side Reaction (Fluorine displacement).

-

Cause: Highly basic amines attacking the ring carbon bearing the fluorine (especially if para to the carbonyl).

-

Solution: Use a milder base (e.g., Pyridine instead of TEA) and lower the temperature (max 80°C).

-

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2011). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

-

Dallinger, D., & Kappe, C. O. (2007). Microwave-Assisted Synthesis in Medicinal Chemistry.[3][4][5][6] Chemical Reviews. Link

-

Bannwart, L., et al. (2016).[4] Metal-Free Amidation of Acids with Formamides and T3P®. Synthesis.[1][2][3][4][5][6][7][8][9][10][11][12] Link

-

Sawant, D. N., et al. (2011).[12] Palladium-Catalyzed Carbon-Monoxide-Free Aminocarbonylation of Aryl Halides.[12] Journal of Organic Chemistry. Link

-

Brocklesby, K. L., et al. (2018).[6] A practical microwave method for the synthesis of fluoromethyl 4-methylbenzenesulfonate.[6] Tetrahedron Letters.[6] Link

-

Arch Chemicals. (2024). Propylphosphonic Anhydride (T3P) Application Note.[7][11]Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 3. A practical microwave method for the synthesis of fluoromethy 4-methylbenzenesulfonate in tert-amyl alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. A practical microwave method for the synthesis of fluoromethy 4-methylbenzenesulfonate in tert-amyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 8. researchgate.net [researchgate.net]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Palladium-Catalyzed Carbon-Monoxide-Free Aminocarbonylation of Aryl Halides Using N-Substituted Formamides as an Amide Source [organic-chemistry.org]

Preparation of stock solutions of N-(4-fluorophenyl)-3-nitrobenzamide for in vitro assays

Application Note & Protocol

Topic: Preparation of Stock Solutions of N-(4-fluorophenyl)-3-nitrobenzamide for In Vitro Assays

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The reliability and reproducibility of in vitro assay data are fundamentally dependent on the precise and accurate preparation of test compound stock solutions. N-(4-fluorophenyl)-3-nitrobenzamide is a small molecule whose experimental utility hinges on proper solubilization and handling. This document provides a comprehensive guide, grounded in established laboratory principles, for the preparation, storage, and quality control of N-(4-fluorophenyl)-3-nitrobenzamide stock solutions. It details not just the procedural steps but the underlying scientific rationale, empowering researchers to mitigate common sources of error such as compound precipitation, degradation, and concentration inaccuracies. We present robust protocols for solubility assessment, high-concentration stock preparation in dimethyl sulfoxide (DMSO), and subsequent serial dilution to generate working solutions for biological assays.

Introduction: The Criticality of the Stock Solution

In the hierarchy of experimental variables, the test compound's concentration is paramount. An improperly prepared stock solution can invalidate an entire study, leading to erroneous dose-response curves, inaccurate structure-activity relationships (SAR), and a significant waste of resources.[1] Challenges such as low aqueous solubility, precipitation upon dilution into assay media, and compound instability are common hurdles in drug discovery.[2] This guide addresses these challenges for N-(4-fluorophenyl)-3-nitrobenzamide, establishing a self-validating workflow from powder to plate.

Compound Profile: N-(4-fluorophenyl)-3-nitrobenzamide

A thorough understanding of the compound's physicochemical properties is the foundation for developing a robust preparation protocol.

| Property | Value | Source |

| CAS Number | 33489-69-9 | |

| Molecular Formula | C₁₃H₉FN₂O₃ | |

| Molecular Weight | 260.22 g/mol | |

| Purity | ≥95% (Varies by supplier) | |

| Appearance | Typically a solid powder | N/A |

| Solubility | Sparingly soluble in aqueous buffers; generally soluble in organic solvents like DMSO. | [2][3] |

Note on Purity: The molecular weight calculation assumes 100% purity. For highly sensitive assays, it is crucial to adjust the initial weight of the compound based on the purity specified on the Certificate of Analysis (CoA) provided by the supplier.

The Science of Solubilization: A Step-by-Step Rationale

The goal is to create a high-concentration primary stock solution that remains stable and can be accurately diluted into aqueous assay buffers without precipitation.

The "DMSO First" Approach

Dimethyl sulfoxide (DMSO) is the most widely used solvent for initial compound solubilization in drug discovery due to its ability to dissolve a vast range of lipophilic and hydrophilic molecules.[3] However, it is not inert. High concentrations of DMSO can be cytotoxic and interfere with assay components.[3] Therefore, the universal best practice is to prepare a high-concentration stock in 100% DMSO and then dilute it to a final in-assay concentration that is non-toxic to the biological system, typically ≤0.5%.[4]

Mitigating Insolubility

While N-(4-fluorophenyl)-3-nitrobenzamide is expected to be soluble in DMSO, challenges can arise. If the compound does not readily dissolve, several physical methods can be employed:

-

Vortexing: Provides mechanical agitation to break up solid aggregates.

-

Sonication: Uses ultrasonic waves to create micro-cavitations, which facilitate dissolution.[3]

-

Gentle Warming: Increasing the temperature to ~37°C can enhance solubility.[5] Caution is advised as excessive heat can degrade thermally labile compounds.[3]

The Peril of Precipitation

A compound that is fully dissolved in 100% DMSO may still precipitate when diluted into an aqueous assay buffer—a phenomenon known as "kinetic solubility". This is a major source of error, as the actual concentration in the assay will be lower than the calculated concentration.[2] To minimize this, it is often preferable to perform serial dilutions in 100% DMSO first before making the final dilution into the aqueous medium.[3]

Ensuring Stability: Storage and Handling

Stock solutions are valuable resources. To maintain their integrity:

-

Avoid Freeze-Thaw Cycles: Repeated temperature changes can cause compound degradation and solvent evaporation, altering the concentration. The best practice is to aliquot the primary stock into single-use volumes.[3]

-

Proper Storage Vessels: For long-term storage, use glass vials with Teflon-lined screw caps. Polypropylene tubes can be permeable to solvents over time, leading to a gradual increase in concentration.[6]

-

Storage Temperature: Store DMSO stock solutions at -20°C or -80°C to ensure long-term stability.[3][7]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]

Workflow for Stock Solution Preparation

Caption: Workflow for preparing a primary stock solution.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of 1 mL of a 10 mM stock solution.

Materials & Equipment:

-

N-(4-fluorophenyl)-3-nitrobenzamide (MW: 260.22 g/mol )

-

Anhydrous, high-purity DMSO (Biotechnology Grade)

-

Calibrated analytical balance

-

Sterile 2 mL glass vial with Teflon-lined screw cap

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Sonicator bath (optional)

Calculation:

-

Mass required (m):

-

m = Concentration (M) × Volume (L) × Molecular Weight (g/mol)

-

m = 0.010 mol/L × 0.001 L × 260.22 g/mol

-

m = 0.0026022 g = 2.60 mg

-

Procedure:

-

Tare a clean, empty weighing paper or boat on the analytical balance.

-

Carefully weigh out 2.60 mg of N-(4-fluorophenyl)-3-nitrobenzamide powder.

-

Transfer the weighed powder into a sterile 2 mL glass vial. Ensure all powder is transferred.

-

Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial.

-

Secure the cap tightly and vortex the vial for 1-2 minutes until the solid is completely dissolved.[3]

-

Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

-

If the compound has not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes or warm it in a 37°C water bath for a brief period, followed by vortexing.[3][5]

-

Once fully dissolved, label the primary stock vial clearly with the compound name, concentration (10 mM), solvent (DMSO), date, and your initials.

-

For long-term storage, aliquot the solution into smaller, single-use volumes (e.g., 20 µL) in appropriately labeled vials and store at -20°C.[4]

Protocol: Preparation of Working Solutions for Assays

This protocol describes creating a set of working solutions via serial dilution for a dose-response experiment.

Procedure:

-

Thaw Stock: Thaw a single aliquot of the 10 mM primary stock solution at room temperature.[6]

-

Serial Dilution in DMSO: To maintain a consistent final DMSO concentration in your assay, it is often best to perform initial dilutions in 100% DMSO.[3] For a 10-point, 3-fold serial dilution starting at 100 µM:

-

Label 10 sterile tubes.

-

Prepare the highest concentration (100 µM) by diluting the 10 mM stock 1:100 (e.g., 2 µL of 10 mM stock + 198 µL of DMSO).

-

For the subsequent dilutions, add a fixed volume of DMSO to the remaining tubes and transfer one-third of the volume from the previous, more concentrated tube.

-

-

Final Dilution into Assay Medium: Dilute the DMSO working solutions into the final assay medium. For example, to achieve a 1 µM final concentration from a 100 µM DMSO working stock with a final DMSO concentration of 0.1%, you would add 1 µL of the 100 µM stock to 99 µL of assay medium.

-

Vehicle Control: A crucial control is the "vehicle" control. This should contain the same final concentration of DMSO as your treated samples but no compound.[3] This allows you to distinguish the effect of the compound from any effect of the solvent.

Troubleshooting and Quality Control

Caption: Decision tree for troubleshooting solubility issues.

-

Visual Check: Always visually inspect your stock solution before use. If you see any crystals or precipitate, do not use it. Try to redissolve using the methods in the decision tree.

-

Precipitation in Assay Media: If your compound precipitates upon final dilution, you may be exceeding its aqueous solubility limit.[1] The options are to either lower the highest concentration tested or to try and find a solubilizing agent compatible with your assay.

-

Documentation: Keep meticulous records of stock solution preparation, including the lot number of the compound, exact weight, volume of solvent, date, and storage conditions.[9]

References

-

Chemsrc. (2025, October 19). N-(4-fluorophenyl)-2-hydroxy-3-nitrobenzamide. Chemsrc. [Link]

-

Cold Spring Harbor Protocols. (n.d.). Stock Solutions. CSH Protocols. [Link]

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

-

PubChem. (n.d.). N-[1-(4-fluorophenyl)ethyl]-3-nitrobenzamide. National Center for Biotechnology Information. [Link]

-

Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

-

PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Universitas Gadjah Mada. [Link]

-

Enfanos. (n.d.). Preparation of Stock Solutions. Enfanos. [Link]

-

PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]

-

Butz, J., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 656-662. [Link]

Sources

- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. enfanos.com [enfanos.com]

- 7. phytotechlab.com [phytotechlab.com]

- 8. fishersci.com [fishersci.com]

- 9. csstc.org [csstc.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Schotten-Baumann Synthesis of Benzamides

Welcome to the Technical Support Center for the synthesis of benzamides via the Schotten-Baumann reaction. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to enhance the efficiency and success of your experiments. Here, we delve into the critical parameter of reaction temperature, providing not just protocols, but the scientific reasoning behind them to empower your synthetic strategies.

Troubleshooting Guide: Optimizing Reaction Temperature

This section addresses specific challenges you may encounter during the Schotten-Baumann synthesis of benzamides, with a focus on how to leverage reaction temperature for optimal results.

Problem: Low or No Yield of Benzamide

Q: I am getting a very low yield, or no desired product at all. How can I troubleshoot this, and what is the role of temperature?

A: Low or no yield in a Schotten-Baumann reaction is a common issue that can often be traced back to a few key factors, with reaction temperature playing a pivotal role.

Underlying Causes and Solutions:

-

Hydrolysis of the Acyl Chloride: Benzoyl chloride and other acyl chlorides are highly susceptible to hydrolysis, reacting with any water present to form the corresponding carboxylic acid, which is unreactive towards the amine. This is a significant side reaction that directly consumes your starting material. The rate of this hydrolysis reaction, like most chemical reactions, increases with temperature.[1][2][3]

-

Temperature-Centric Solution: The most effective strategy to minimize hydrolysis is to conduct the reaction at a low temperature.[4] A common starting point is an ice bath (0-5 °C). For particularly sensitive acyl chlorides or when using highly aqueous conditions, cooling to even lower temperatures (-5 to 0 °C) may be beneficial. It is crucial to add the acyl chloride slowly to the cooled reaction mixture to maintain this low temperature, as the acylation reaction itself is often exothermic.[4][5]

-

-

Protonation of the Amine: The Schotten-Baumann reaction generates hydrochloric acid (HCl) as a byproduct. This acid will react with the unreacted amine starting material, protonating it to form an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting your reaction.[6]

-

Role of Base and Temperature: The presence of a base (typically aqueous sodium hydroxide or an organic base like pyridine) is essential to neutralize the HCl as it is formed.[6][7] While this is primarily a stoichiometry issue, temperature can have an indirect effect. At higher temperatures, the rate of the main reaction and thus the rate of HCl generation increases. If the base is not sufficiently effective or if mixing is poor, localized drops in pH can occur, leading to amine protonation. Conducting the reaction at a lower temperature can help to ensure that the rate of acid generation does not outpace the rate of neutralization.

-

-

Low Reactivity of the Amine: If your amine is sterically hindered or contains electron-withdrawing groups, it will be less nucleophilic and may react very slowly.[8]

-

Strategic Temperature Increase: In cases of low amine reactivity, a judicious increase in temperature may be necessary to drive the reaction to completion. However, this must be balanced against the increased rate of acyl chloride hydrolysis. A systematic approach is recommended:

-

Start the reaction at a low temperature (e.g., 0 °C) to minimize hydrolysis during the initial, most exothermic phase.

-

Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).

-

If the reaction is sluggish, allow it to slowly warm to room temperature.

-

If necessary, gentle heating (e.g., to 40 °C) can be applied, but this should be done with caution and careful monitoring for the appearance of hydrolysis byproducts.[2]

-

-

Problem: Formation of O-Acylated Byproduct

Q: My amine substrate also contains a hydroxyl group, and I am observing the formation of an ester (O-acylation) in addition to my desired benzamide (N-acylation). How can I control the chemoselectivity?

A: This is a classic chemoselectivity challenge. In a basic Schotten-Baumann reaction, both the amine and the hydroxyl group can be deprotonated and act as nucleophiles. However, you can often favor N-acylation by carefully controlling the reaction conditions, including temperature.

Strategies for Controlling N- vs. O-Acylation:

-

Leveraging Nucleophilicity: Amines are generally more nucleophilic than alcohols. At lower temperatures, this difference in nucleophilicity is more pronounced, which can favor the desired N-acylation.

-

pH Control: The pKa of the ammonium ion (R-NH3+) is typically around 10-11, while the pKa of an alcohol is around 16-18. By carefully controlling the pH of the reaction mixture, you can have a significant concentration of the free amine (the active nucleophile for N-acylation) while the concentration of the alkoxide (the active nucleophile for O-acylation) remains low.

-

Acidic Conditions as an Alternative: Interestingly, for substrates containing both amine and hydroxyl groups, switching to acidic conditions can be a powerful strategy to achieve selective O-acylation.[9] In the presence of a strong acid, the amine group will be protonated, rendering it non-nucleophilic. The hydroxyl group, however, can still act as a nucleophile, leading to the formation of the ester.[9] While this is the reverse of the desired selectivity for benzamide synthesis, it highlights the importance of pH in controlling the outcome of the reaction. For benzamide synthesis, maintaining basic conditions is crucial.

-

Temperature Optimization for N-Acylation:

-

Begin the reaction at a low temperature (0-5 °C) to maximize the kinetic preference for N-acylation.

-

Use a slight excess of the amine relative to the acyl chloride to ensure the more reactive nucleophile is readily available.

-

Monitor the reaction closely for the formation of the O-acylated byproduct. If it begins to appear, it may be necessary to further reduce the temperature or adjust the rate of addition of the acyl chloride.

-

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind optimizing reaction temperature in the Schotten-Baumann synthesis of benzamides?

A1: The core principle is balancing reaction rates. You want to find a temperature that is high enough to ensure a reasonable rate for the desired N-acylation reaction but low enough to minimize the rate of competing side reactions, primarily the hydrolysis of the acyl chloride.[1][2] The ideal temperature is therefore a compromise that maximizes the yield and purity of your benzamide.

Q2: Is there a universal "best" temperature for all Schotten-Baumann reactions?

A2: No, the optimal temperature is highly dependent on the specific substrates being used. Factors such as the reactivity of the amine (steric hindrance, electronic effects) and the stability of the acyl chloride will influence the ideal temperature range.[8] For example, a highly reactive, unhindered amine can often be acylated at a lower temperature than a less reactive, sterically hindered amine.

Q3: How does the electronic nature of the amine affect the optimal reaction temperature?

A3:

-

Electron-rich amines (those with electron-donating groups) are more nucleophilic and will react more quickly. For these substrates, lower temperatures (e.g., 0-5 °C) are often sufficient and are preferred to minimize hydrolysis of the acyl chloride.

-

Electron-poor amines (those with electron-withdrawing groups) are less nucleophilic and will react more slowly. In these cases, it may be necessary to use a higher temperature (e.g., room temperature or gentle heating) to achieve a reasonable reaction rate.[10] However, this increases the risk of side reactions, so careful monitoring is essential.

Q4: What is a good starting point for temperature optimization for a new benzamide synthesis?

A4: A good starting point for a new Schotten-Baumann reaction is to run the reaction in an ice bath at 0-5 °C. This provides good control over the initial exotherm and minimizes the risk of hydrolysis. You can then monitor the reaction's progress. If the reaction is very slow, you can allow it to warm to room temperature and, if necessary, apply gentle heating.

Data Summary: Recommended Temperature Ranges

The following table provides general guidelines for selecting a starting temperature for your Schotten-Baumann reaction based on the nature of your amine substrate.

| Amine Substrate Type | Recommended Starting Temperature | Rationale & Considerations |

| Primary & Secondary Aliphatic Amines | 0 - 5 °C | Generally highly nucleophilic. Low temperatures are effective and minimize hydrolysis. |

| Anilines (Electron-Rich) | 0 - 25 °C | Good nucleophilicity. Start at 0-5 °C and allow to warm to room temperature if needed. |

| Anilines (Electron-Poor) | 25 - 40 °C | Lower nucleophilicity may require higher temperatures to drive the reaction. Monitor for hydrolysis. |

| Sterically Hindered Amines | 25 - 50 °C | Slower reaction rates due to steric hindrance often necessitate higher temperatures. |

| Substrates with Hydroxyl Groups | 0 - 5 °C | Low temperatures enhance the selectivity for N-acylation over O-acylation. |

Experimental Protocol: General Procedure for Temperature-Controlled Benzamide Synthesis

This protocol provides a general framework for the Schotten-Baumann synthesis of a benzamide, with an emphasis on temperature control.

Materials:

-

Amine (1.0 eq)

-

Benzoyl chloride (1.05 - 1.2 eq)

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM) or other suitable organic solvent

-

Ice bath

-

Magnetic stirrer and stir bar

-

Dropping funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) in a suitable organic solvent (e.g., DCM).

-

Cool the flask in an ice bath to 0-5 °C with vigorous stirring.

-

Slowly add the 10% aqueous NaOH solution (2-3 eq) to the cooled amine solution.

-

In a separate dropping funnel, add the benzoyl chloride (1.05-1.2 eq), optionally diluted in a small amount of the same organic solvent.

-

Add the benzoyl chloride solution dropwise to the vigorously stirred, cooled reaction mixture over a period of 15-30 minutes. It is critical to maintain the internal temperature of the reaction below 10 °C during the addition.[2]

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C and monitor its progress by TLC or LC-MS.

-

If the reaction is proceeding slowly after 1-2 hours, remove the ice bath and allow the reaction to warm to room temperature, continuing to monitor its progress.

-

Once the reaction is complete, proceed with a standard aqueous work-up. This typically involves separating the organic layer, washing with dilute acid (e.g., 1M HCl) to remove any unreacted amine and excess base, followed by washing with a saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude benzamide.

-

Purify the crude product by recrystallization or column chromatography.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting and optimizing the reaction temperature in your Schotten-Baumann synthesis.

Caption: Troubleshooting workflow for optimizing reaction temperature.

References

-

Schotten-Baumann Reaction. Grokipedia.

-

Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2 - Nvpubhouse Library for American Journal of Applied Science and Technology. (2025, October 17).

-

Chemistry Schotten Baumann Reaction - SATHEE.

-

Schotten-Baumann Reaction - Organic Chemistry Portal.

-

Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing).

-

Schotten-Baumann Reaction.

-

Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.

-

optimization of reaction conditions for benzamide synthesis - Benchchem.

-

Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride - Benchchem.

-

Multi-objective Bayesian optimisation using q -noisy expected hypervolume improvement ( q NEHVI) for the Schotten–Baumann reaction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00502J. (2023, December 1).

-

Kinetic study and modeling of the Schotten-Baumann synthesis of peroxyesters using phase-Transfer catalysts in - Pure. (2021, January 9).

-

Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - RSC Publishing. (2021, May 24).

-

Schotten–Baumann reaction - Wikipedia.

-

Schotten Baumann Reaction - BYJU'S. (2019, November 17).

-

Experimental conversions of N-acylation and O-acylation with and without CO2 protection. - ResearchGate.

-

Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. (2017, March 7).

-

Reaction Chemistry & Engineering - University of Cambridge.

-

Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC. (2015, April 8).

Sources

- 1. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. pure.tue.nl [pure.tue.nl]

- 3. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00141H [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 6. Schotten-Baumann Reaction [organic-chemistry.org]

- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 8. nvpublicationhouse.com [nvpublicationhouse.com]

- 9. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

Technical Support Center: Scaling Up N-(4-fluorophenyl)-3-nitrobenzamide

Status: Online Operator: Senior Application Scientist Ticket ID: SC-882-NITRO Subject: Process Optimization & Troubleshooting for Scale-Up (10g to 1kg+)[1]

Executive Summary: The Chemistry of Scale

Welcome to the technical support hub for amide coupling. You are scaling the synthesis of N-(4-fluorophenyl)-3-nitrobenzamide , a common intermediate in the development of antibacterial and anticancer agents.[1]

While the lab-scale synthesis (milligrams to grams) often utilizes coupling agents like EDC/HOBt or HATU, these are economically viable and atom-inefficient at the kilogram scale.[1] This guide focuses on the Acid Chloride Method (Schotten-Baumann conditions) , which is the industry standard for scaling this class of compounds due to its high yield and simplified work-up.[1]

Reaction Scheme

[1]Critical Process Parameters (The "Make" Phase)

Reaction Kinetics & Thermodynamics

At scale, "mixing" replaces "kinetics" as the dominant failure mode. The reaction between 3-nitrobenzoyl chloride and 4-fluoroaniline is rapid and highly exothermic.[1]

| Parameter | Lab Scale (<10g) | Pilot Scale (>100g) | Technical Rationale |

| Reagent Addition | Bolus (All at once) | Controlled Dosing | Prevents thermal runaway; minimizes bis-acylation impurities.[1] |

| Temperature | 0°C to RT | -10°C to 0°C | Lower temp manages the exotherm and reduces hydrolysis of the acid chloride. |

| Solvent | DCM or DMF | EtOAc or 2-MeTHF | DCM is environmentally restricted; DMF is difficult to remove.[1] Ethyl Acetate allows for easier crystallization. |

| Base | Pyridine/TEA | Aq. | Biphasic systems (Schotten-Baumann) facilitate salt removal via the aqueous layer. |

Step-by-Step Scale-Up Protocol

1. Preparation:

-

Charge the reactor with 4-fluoroaniline (1.0 equiv) and Ethyl Acetate (10 vol).[1]

-

Add Triethylamine (TEA) (1.2 equiv).[2] Note: Inorganic bases like Potassium Carbonate in water can be used for a biphasic system to reduce cost.

-

Cool the mixture to -5°C .

2. Reaction:

-

Dissolve 3-nitrobenzoyl chloride (1.05 equiv) in minimal Ethyl Acetate.[1]

-

Crucial Step: Add the acid chloride solution dropwise over 1–2 hours. Maintain internal temperature < 5°C .

-

Why? Rapid addition causes localized hot spots, leading to aniline oxidation (pink/red color) and acid chloride hydrolysis.

-

3. Monitoring:

-

Monitor via HPLC/TLC. Look for the disappearance of 4-fluoroaniline.

4. Work-up (The "Clean" Phase):

-

Acid Wash: Wash organic layer with 1M HCl. This removes unreacted 4-fluoroaniline.[1]

-

Base Wash: Wash organic layer with 10%

. This removes hydrolyzed 3-nitrobenzoic acid.[1] -